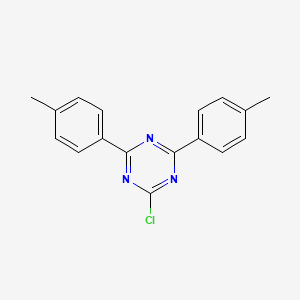
2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジン
概要
説明
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a chemical compound with the molecular formula C17H14ClN3 . It is a solid substance under normal conditions . The IUPAC name for this compound is 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C .Physical And Chemical Properties Analysis
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a solid substance with a molecular weight of 295.77 . The compound appears as a white to almost white powder or crystal .科学的研究の応用
2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジン アプリケーションの包括的な分析
化合物2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジンは、1,3,5-トリアジンの誘導体であり、その多様な化学特性により幅広い用途を持つ化合物のクラスです。以下は、この化合物の様々な科学研究分野におけるユニークな用途の詳細な分析です。
β-ラクタム系抗生物質の合成:2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジンは、β-ラクタム系抗生物質の合成に使用されてきました 。これらの抗生物質は、ペニシリンやセファロスポリンなど、重要な医薬品のクラスです。この化合物は、抗生物質の殺菌活性に不可欠なβ-ラクタム環の形成における中間体として機能します。
抗腫瘍および抗癌研究:いくつかの1,3,5-トリアジン誘導体は、抗腫瘍および抗癌用途において可能性を示しています 。2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジンの特定の構造は、類似のトリアジン化合物に見られる生物活性から、様々な種類の癌治療における有効性を検討することができます。
農薬:当社の化合物が属するトリアジン類は、除草剤の製造に広く使用されています 。クロロ基とトリル基は、特定の雑草に対して選択的な毒性をもたらす可能性があり、新しい除草剤を開発するための基盤を提供します。
ポリマー光安定剤:トリアジンは、ポリマーの光安定剤として作用することが知られています 。2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジン分子の特定の置換基は、UV光を吸収する能力を高め、ポリマーの劣化から保護することができます。
染料化学および繊維産業:シアヌルクロリド誘導体は、当社の化合物を含むカテゴリーであり、染料化学および繊維産業で用途があります 。この化合物は、堅牢性の向上または新規の色プロファイルを有する染料の合成に関与する可能性があります。
ペプチドカップリング剤:この化合物は、ペプチド合成に不可欠なペプチドカップリング剤として使用されてきました 。これは、アミノ酸間のペプチド結合の形成を促進することができ、これは研究や治療用ペプチドやタンパク質を製造する上で重要なステップです。
エナンチオ識別カップリング試薬:非対称合成の分野では、2-クロロ-4,6-ジ-p-トリル-1,3,5-トリアジンは、エナンチオ識別カップリング試薬として機能することができます 。この用途は、医薬品で不可欠なキラル分子を作成するために特に重要です。
シデロフォア媒介薬物開発:トリアジン構造は、シデロフォア媒介薬物開発において潜在的な用途があります 。シデロフォアは、鉄を結合して輸送する分子であり、そのアナログは、細菌や癌細胞などの特定の種類の細胞に薬物を送達するために使用できます。
Safety and Hazards
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is classified under GHS07. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
作用機序
Triazines have a wide range of applications in industry, including as dyes, resins, pharmaceuticals, and explosives. Some triazines are used in agriculture as herbicides. They are also used in the textile industry as reactive dyes .
The properties of a specific triazine depend on the substituents attached to the ring. In the case of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, the molecule has chlorine and tolyl (a type of methylbenzene) groups attached to the triazine ring .
特性
IUPAC Name |
2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274900 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-34-1 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
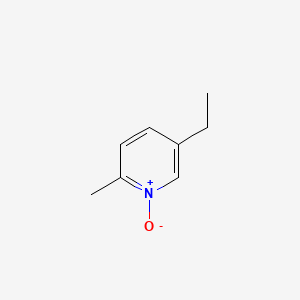
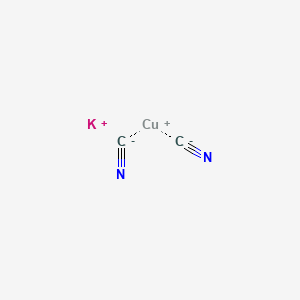

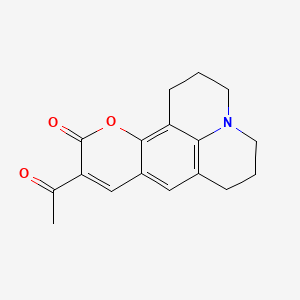

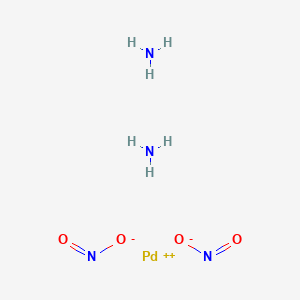
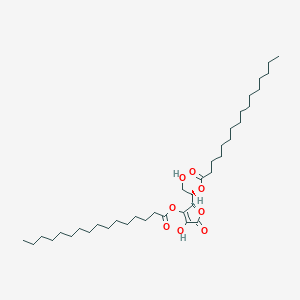
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
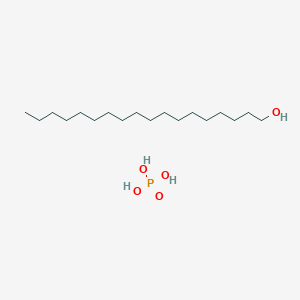
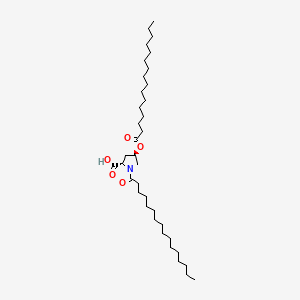
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
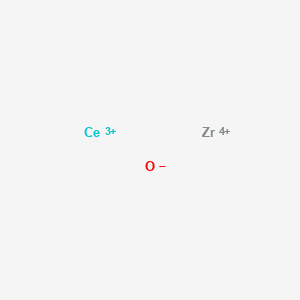
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
